2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene

Catalog No.
S741337
CAS No.
252561-33-4
M.F
C7H6FNO4S
M. Wt
219.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene

CAS Number

252561-33-4

Product Name

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene

IUPAC Name

2-fluoro-1-methylsulfonyl-4-nitrobenzene

Molecular Formula

C7H6FNO4S

Molecular Weight

219.19 g/mol

InChI

InChI=1S/C7H6FNO4S/c1-14(12,13)7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3

InChI Key

WZDJGBZROJQCSA-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F
  • Early-stage research: The compound might be under investigation and not yet published in scientific literature.
  • Proprietary research: The research might be proprietary and not publicly available due to intellectual property concerns.
  • Limited commercial availability: The compound might be rare or not commercially available, hindering widespread research efforts.

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene is an aromatic compound characterized by the presence of a fluorine atom, a methylsulfonyl group, and a nitro group attached to a benzene ring. Its molecular formula is C7H6FNO4SC_7H_6FNO_4S, and it appears as a yellow crystalline solid. This compound is notable for its diverse applications in organic synthesis, pharmaceuticals, and materials science due to its unique chemical properties and reactivity.

  • Reduction: The nitro group can be reduced to form 2-Fluoro-1-(methylsulfonyl)-4-aminobenzene using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
  • Substitution: The fluorine atom can be replaced by nucleophiles (e.g., amines or thiols) under suitable conditions, leading to various substituted products.
  • Oxidation: The methylsulfonyl group can be oxidized to a sulfone using agents like hydrogen peroxide or peracids.

Common Reagents and Conditions

  • Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
  • Substitution: Amines or thiols in the presence of bases such as sodium hydride or potassium carbonate.
  • Oxidation: Hydrogen peroxide or peracids like m-chloroperbenzoic acid.

The synthesis of 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene typically involves the following steps:

  • Fluorination: The introduction of the fluorine atom can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
  • Methylsulfonylation: This step involves the addition of the methylsulfonyl group through a sulfonylation reaction using methylsulfonyl chloride in the presence of a base like pyridine or triethylamine.
  • Nitration: Finally, nitration can be performed on the resulting compound to introduce the nitro group.

Industrial production may utilize optimized versions of these synthetic routes, focusing on maximizing yield and minimizing environmental impact through advanced techniques such as continuous flow reactors.

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene has several applications:

  • Organic Synthesis: Serves as a building block for synthesizing more complex molecules.
  • Pharmaceutical Development: Used in drug design targeting specific biological pathways.
  • Materials Science: Aids in synthesizing advanced materials with unique properties, including fluorinated polymers.

Interaction studies involving 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene are crucial for understanding its reactivity and potential applications. Research indicates that this compound can interact with various nucleophiles and electrophiles due to its functional groups, leading to diverse reaction pathways that may influence its biological activity and utility in synthetic chemistry.

Several compounds share structural similarities with 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene:

Compound NameStructural FeaturesSimilarity Index
2-Fluoro-1-(methylsulfonyl)-4-aminobenzeneContains an amino group instead of a nitro group0.89
2-Fluoro-1-(methylsulfonyl)-4-chlorobenzeneChlorine atom instead of a nitro group0.87
2-Fluoro-1-(methylsulfonyl)-4-methylbenzeneMethyl group instead of a nitro group0.85
2-Fluoro-4-(methylsulfonyl)nitrobenzeneDifferent positional isomer with distinct properties0.97

Uniqueness

The uniqueness of 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The combination of the nitro group with both fluorine and sulfonyl groups enhances its stability and makes it a valuable intermediate in various synthetic pathways, distinguishing it from other similar compounds.

XLogP3

1.1

Dates

Modify: 2023-08-15

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